![molecular formula C21H24N2O3 B2716103 4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941933-86-4](/img/structure/B2716103.png)
4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . This type of structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds like “4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” is characterized by a pyrrolidine ring. This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Polymer Synthesis : The synthesis of polyamides using related chemical structures has demonstrated the ability to produce materials with significant thermal stability, flexibility, and solubility in various solvents. These polymers exhibit useful levels of thermal stability with high glass transition temperatures, making them applicable in creating durable and flexible films (Hsiao et al., 2000).
Antitumor Agents : Certain benzamide derivatives have shown potential antitumor effects and excellent bioactivities, synthesized from commercially available raw materials. These compounds represent promising avenues for cancer therapy development (H. Bin, 2015).
Anti-Tubercular Scaffold : Novel derivatives related to benzamide structures were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. These compounds showed promising activity and were found to be non-cytotoxic to human cells, suggesting their potential as a new class of anti-tubercular drugs (Nimbalkar et al., 2018).
Material Science and Organic Chemistry
Fluorescent Materials : Research into pyridyl substituted benzamides has led to compounds with aggregation-enhanced emission (AEE) properties. These materials demonstrate potential for applications in organic electronics and photonics, showing responsiveness to various stimuli (Srivastava et al., 2017).
Organo-Soluble Polyamides : The development of organo-soluble polyamides incorporating semifluorinated aromatic units has resulted in materials with excellent solubility, thermal stability, and mechanical properties. These polyamides have applications in advanced technological fields requiring materials with specific thermal and mechanical characteristics (Bera et al., 2012).
Pharmacology and Biochemistry
- Histone Deacetylase Inhibition : Compounds structurally related to benzamides, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, have been identified as potent histone deacetylase (HDAC) inhibitors. These inhibitors block cancer cell proliferation and induce apoptosis, highlighting their potential as anticancer drugs (Zhou et al., 2008).
Direcciones Futuras
The future directions for research on “4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” and similar compounds could involve further exploration of their biological activity and potential applications in medicine . This could include the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-3-14-26-19-11-9-16(10-12-19)21(25)22-17-6-4-7-18(15-17)23-13-5-8-20(23)24/h4,6-7,9-12,15H,2-3,5,8,13-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHLGWLPUINPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2716021.png)
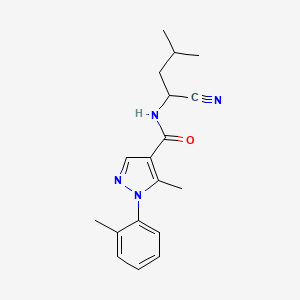
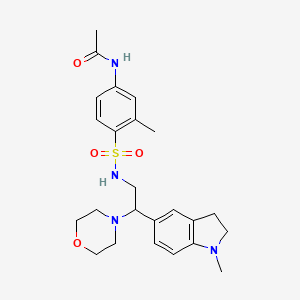
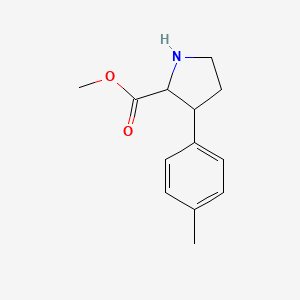
![Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride](/img/structure/B2716030.png)
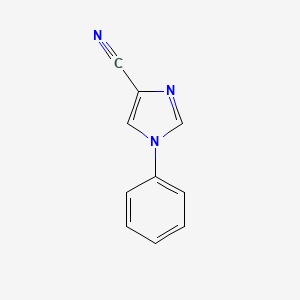
![3-(4-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2716032.png)
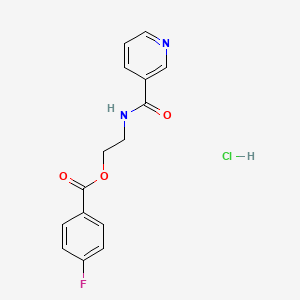
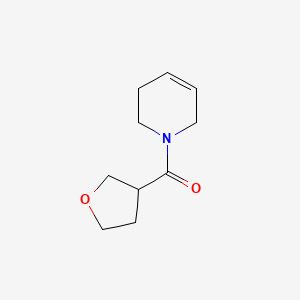
![4-((2,4-dioxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2716035.png)
![6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2716036.png)
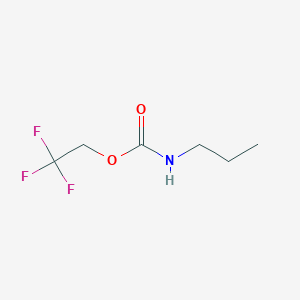
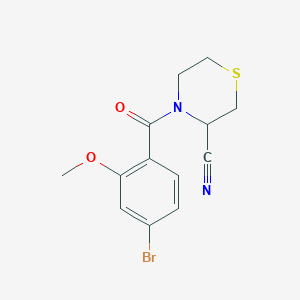
![(4As,6aR,6bR,10S,12aR,14bS)-10-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6b,9,9,12a-hexamethyl-4a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid](/img/structure/B2716043.png)